molecular formula C18H26N4O6 B12114430 2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B12114430
M. Wt: 394.4 g/mol
InChI Key: SIKRQBHORYFZFT-UHFFFAOYSA-N
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Description

H-Ala-Ala-Ala-Tyr-OH is a tetrapeptide composed of three alanine (Ala) residues followed by a tyrosine (Tyr) residue. Its molecular formula is C18H26N4O6, and it has a molecular weight of 394.43 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Ala-Tyr-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid (Ala) is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

    Coupling: The next amino acid (Ala) is added and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of H-Ala-Ala-Ala-Tyr-OH can involve enzymatic synthesis using L-amino acid ligases. This method is advantageous due to its high yield and substrate specificity. For example, the L-amino acid ligase from Bacillus subtilis can be used in combination with polyphosphate kinase for efficient ATP regeneration, resulting in high productivity of the desired peptide .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Ala-Tyr-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Ala-Ala-Ala-Tyr-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ala-Ala-Ala-Tyr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The tyrosine residue can participate in hydrogen bonding and aromatic interactions, which are crucial for binding to target molecules. The peptide can modulate biological pathways by influencing protein-protein interactions or enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ala-Ala-Ala-Tyr-OH is unique due to the presence of the tyrosine residue, which imparts specific chemical and biological properties. The combination of three alanine residues followed by tyrosine allows for unique interactions and applications compared to shorter or different peptide sequences .

Properties

Molecular Formula

C18H26N4O6

Molecular Weight

394.4 g/mol

IUPAC Name

2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)21-11(3)17(26)22-14(18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,25)(H,22,26)(H,27,28)

InChI Key

SIKRQBHORYFZFT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Origin of Product

United States

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